molecular formula C18H15FN4O4 B3910512 1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B3910512
M. Wt: 370.3 g/mol
InChI Key: YEGGZPPFZMHYJG-KEBDBYFISA-N
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Description

1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a nitrophenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 4-fluorophenylhydrazine and 3-nitrobenzaldehyde. These intermediates undergo condensation reactions under controlled conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)ethanone: This compound shares the fluorophenyl group but differs in its overall structure and applications.

    4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar fluorophenyl group but includes additional functional groups and a different core structure.

    (S)-1-(4-fluorophenyl)ethanol: This compound also contains the fluorophenyl group but differs in its functional groups and stereochemistry.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c19-14-4-6-15(7-5-14)22-11-13(9-17(22)24)18(25)21-20-10-12-2-1-3-16(8-12)23(26)27/h1-8,10,13H,9,11H2,(H,21,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGGZPPFZMHYJG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
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1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
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1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
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1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
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1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
1-(4-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

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